molecular formula C8H11N3O2S B12101786 (2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide

(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide

Cat. No.: B12101786
M. Wt: 213.26 g/mol
InChI Key: PANDLZPWXMPQCI-SCSAIBSYSA-N
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Description

(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide: is a synthetic organic compound that features a thiazole ring, an acetyl group, and an aminopropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetylation: The thiazole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Formation of the Aminopropanamide Moiety: The final step involves the coupling of the acetylated thiazole with ®-2-aminopropanoic acid or its derivatives under peptide coupling conditions, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide: can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Using alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thiazoles.

Scientific Research Applications

(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.

    Biological Studies: Investigating its interactions with biological targets such as enzymes or receptors.

    Pharmaceuticals: Exploring its potential as an active pharmaceutical ingredient (API) for treating various diseases.

    Organic Synthesis: Serving as a building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of (2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the acetyl group may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide: can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds containing the thiazole ring, which are known for their diverse biological activities.

    Acetylated Amino Acids: Compounds with acetyl groups attached to amino acids, which can have different pharmacological properties.

Similar Compounds

    (2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminobutanamide: A similar compound with an additional carbon in the amino acid chain.

    (2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanoic acid: A compound with a carboxylic acid group instead of an amide.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide

InChI

InChI=1S/C8H11N3O2S/c1-4(9)7(13)11-8-10-6(3-14-8)5(2)12/h3-4H,9H2,1-2H3,(H,10,11,13)/t4-/m1/s1

InChI Key

PANDLZPWXMPQCI-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C(=O)NC1=NC(=CS1)C(=O)C)N

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C(=O)C)N

Origin of Product

United States

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